
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" is a chemical that appears to be related to various sulfur-nitrogen heterocycles and their derivatives. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss reactions and mechanisms involving similar sulfur-nitrogen heterocycles, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of sulfur-nitrogen heterocycles can involve various starting materials and reagents. For instance, the reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide, as investigated in one study, suggests a nucleophilic addition-elimination reaction mechanism with a 1,5-sigmatropic hydrogen shift . This type of reaction could potentially be applied to synthesize the compound of interest, given the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfur-nitrogen heterocycles can be complex, with the potential for various rearrangements and transformations. For example, the study on the cycloaddition-elimination reaction of thiatriazoline with isothiocyanate shows multiple rearrangements, leading to the formation of different ring structures . This indicates that the molecular structure of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" could also exhibit such complexity and reactivity.
Chemical Reactions Analysis
Chemical reactions involving sulfur-nitrogen heterocycles can lead to diverse products. The reaction of methyl(bismethylthio)sulphonium salts with acylaminopropynes results in the formation of methylenedihydro-oxazoles, showcasing the reactivity of these compounds with halogens and their ability to undergo cyclization . Similarly, the reaction of 4-aryl-1,2,4-triazolidine-3,5-dithiones with electrophilic reagents in an alkaline medium leads to the formation of bis(sulfides) . These reactions provide a basis for understanding the types of chemical transformations that "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" might undergo.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide," they do provide information on related compounds. The reactivity with electrophilic reagents, the ability to undergo ring transformations, and the involvement in nucleophilic addition-elimination reactions suggest that the compound may have similar properties, such as sensitivity to reaction conditions and potential for forming various derivatives .
Applications De Recherche Scientifique
Anti-Inflammatory and Antiarthritic Applications
One significant application area for compounds similar to 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is in the development of novel antiarthritic agents. Research has shown that derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), which share a structural resemblance, possess potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 (IL-1) in vitro. These compounds have demonstrated efficacy in various animal arthritic models without inducing ulcerogenic activities. A particular compound from this class, S-2474, has been highlighted as a promising antiarthritic drug candidate undergoing clinical trials (Inagaki et al., 2000; Inagaki, 2003).
Organic Synthesis and Chemical Reactions
The versatility of isothiazolidine 1,1-dioxides in organic synthesis has been explored through various studies. For instance, a computational investigation on the nucleophilic reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide provided insights into the reaction mechanisms, proposing an unusual nucleophilic addition-elimination mechanism (Contini et al., 2005). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions using derivatives of isothiazolidine dioxides further showcases the chemical utility of these compounds in creating novel cyclic structures with potential bioactivity (Greig et al., 2001).
Antidepressant Activity
Another notable application area is the synthesis and evaluation of derivatives for their antidepressant activity. Compounds related to 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, such as 3-substituted thietane-1,1-dioxides, have been synthesized and tested for antidepressant properties. One specific compound demonstrated significant antidepressant effects in animal models, comparable to the reference drug imipramine, with satisfactory pharmacokinetic properties and low toxicity risks (Klen et al., 2016; Klen et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDZMGIZMQYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640822 |
Source


|
| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
1016860-62-0 |
Source


|
| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

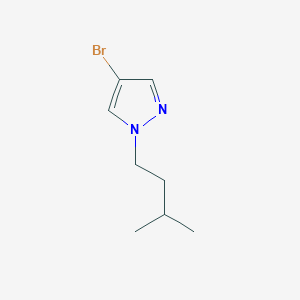
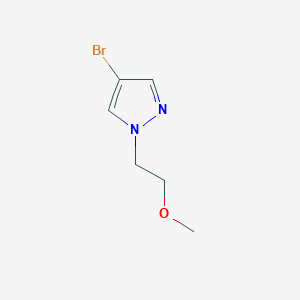
![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)
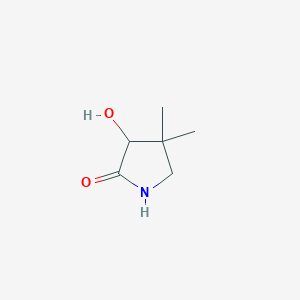

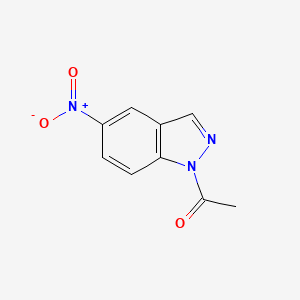
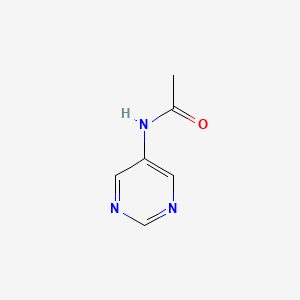
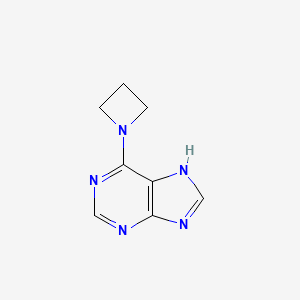
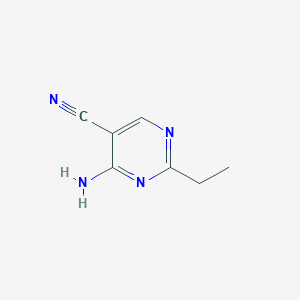


![Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1290771.png)

